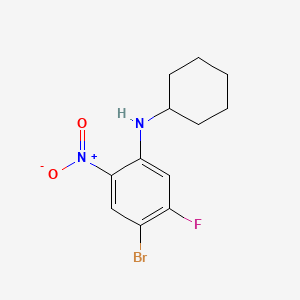

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline

Description

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline (CAS 1365272-38-3) is a halogenated aromatic amine characterized by a bromine atom at the 4-position, a fluorine atom at the 5-position, and a nitro group at the 2-position of the benzene ring. The N-cyclohexyl substituent distinguishes it from simpler aniline derivatives, introducing steric bulk and modulating solubility. This compound is primarily utilized in synthetic organic chemistry as a precursor for pharmaceuticals, agrochemicals, and advanced materials .

Properties

IUPAC Name |

4-bromo-N-cyclohexyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFN2O2/c13-9-6-12(16(17)18)11(7-10(9)14)15-8-4-2-1-3-5-8/h6-8,15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKGXPDJMHEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=C(C=C2[N+](=O)[O-])Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734966 | |

| Record name | 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-38-3 | |

| Record name | Benzenamine, 4-bromo-N-cyclohexyl-5-fluoro-2-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline typically involves a multi-step process:

Bromination: The addition of a bromine atom to the aromatic ring.

Cyclohexylation: The attachment of a cyclohexyl group to the nitrogen atom of the aniline.

Each of these steps requires specific reagents and conditions. For example, nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination can be achieved using bromine or a bromine-containing compound in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline can undergo various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the bromine or fluorine atoms .

Scientific Research Applications

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile compound for research .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

Key Compounds :

- 4-Bromo-N-cyclohexyl-5-ethoxy-2-nitroaniline (CAS 1365272-39-4): Replaces fluorine with an ethoxy group.

- 4-Bromo-N-cyclohexyl-5-methoxy-2-nitroaniline (CAS 1365272-51-0): Substitutes fluorine with methoxy.

Comparison :

- Electronic Effects : The electron-withdrawing fluorine (σp = +0.06) reduces electron density at the aromatic ring compared to electron-donating ethoxy (σp = -0.24) or methoxy (σp = -0.27) groups. This impacts reactivity in electrophilic substitution reactions .

- Solubility : Fluoro derivatives generally exhibit lower solubility in polar solvents compared to ethoxy/methoxy analogs due to reduced hydrogen-bonding capacity.

Positional Isomerism of Nitro and Halogen Groups

Key Compounds :

- 5-Bromo-4-fluoro-2-nitroaniline (CAS 1052686-50-6): Lacks the N-cyclohexyl group, with bromine and fluorine swapped.

- 4-Bromo-2-fluoro-6-nitroaniline (CAS 517920-70-6): Nitro group at the 6-position instead of 2.

Comparison :

- Reactivity : The nitro group at the 2-position (meta to bromine) in the target compound directs subsequent substitutions differently compared to the 6-nitro isomer.

- Crystallography : Structural studies of analogs (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) reveal that nitro positioning influences intermolecular interactions, such as hydrogen bonding and π-stacking, which correlate with melting points and stability .

Functional Group Modifications

Key Compounds :

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1): Replaces the aniline group with a benzamide.

- 4-Bromo-5-fluoro-2-methylaniline (CAS 52723-82-7): Substitutes nitro with a methyl group.

Comparison :

- Hydrogen Bonding : The amide group in benzamide derivatives enables stronger intermolecular hydrogen bonds compared to the aniline’s NH group, affecting aggregation and solubility .

- Electron Effects : The nitro group (strong electron-withdrawing) increases ring electrophilicity, enhancing reactivity toward nucleophilic attack compared to methyl-substituted analogs .

Key Compounds :

- 4-Bromo-N-ethyl-5-methoxy-2-nitroaniline (CAS 1280786-60-8): Ethyl group instead of cyclohexyl.

Comparison :

- Toxicity : Ethyl-substituted derivatives may exhibit higher volatility and dermal absorption risks compared to the bulkier cyclohexyl analog, necessitating stricter handling protocols .

Data Table: Structural and Property Comparison

Biological Activity

4-Bromo-N-cyclohexyl-5-fluoro-2-nitroaniline is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural characteristics, including the presence of bromine, fluorine, and a nitro group, suggest potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a cyclohexyl group attached to the nitrogen atom, which may influence its interaction with biological targets. The presence of halogens (bromine and fluorine) and a nitro group is often associated with enhanced biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanism may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated anilines can effectively inhibit the growth of various bacterial strains. The introduction of a nitro group is known to enhance the antimicrobial efficacy of aniline derivatives.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial activity of various nitroanilines against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with bromine substitutions showed significant inhibition zones, suggesting potential for development as antimicrobial agents.

- Anticancer Research : Another investigation focused on the cytotoxic effects of halogenated anilines on breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives led to increased cell death compared to controls, indicating their potential as anticancer therapeutics.

Data Table: Biological Activities

| Biological Activity | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |

| Antimicrobial | Escherichia coli | Moderate inhibition observed |

| Anticancer | MCF-7 (breast cancer) | Increased cell death at high concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.